

The Catalyst Core: A Technical Guide to JackiePhos Pd G3

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Compound of Interest

Compound Name: JackiePhos Pd G3

Cat. No.: B6316034

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CAS Number: 2102544-35-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **JackiePhos Pd G3**, a third-generation Buchwald palladium precatalyst. It is designed to be a comprehensive resource for researchers and professionals in organic synthesis, medicinal chemistry, and drug development, offering detailed information on its chemical properties, mechanism of action, applications, and specific experimental protocols.

Core Catalyst Properties

JackiePhos Pd G3 is an air, moisture, and thermally-stable solid, valued for its high reactivity and solubility in common organic solvents.[1][2] Its advanced design as a G3 precatalyst ensures the rapid and quantitative generation of the active monoligated Pd(0) species, which is crucial for efficient cross-coupling reactions.[3]

Chemical and Physical Data

The fundamental properties of **JackiePhos Pd G3** are summarized below, providing essential information for its handling, storage, and use in quantitative experimental design.

Property	Value	Reference(s)
CAS Number	2102544-35-2	[4][5]
Molecular Formula	C ₅₂ H ₅₀ F ₁₂ NO ₅ PPdS	[4][5]
Molecular Weight	1166.40 g/mol	[4][5]
Synonym	[(2-{Bis[3,5-bis(trifluoromethyl)phenyl]phosphine}-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl)-2-(2'-amino-1,1'-biphenyl)]palladium(II) methanesulfonate	[5]
Appearance	Solid	[5]
Melting Point	195-197 °C (decomposition)	[5]

Solubility Profile

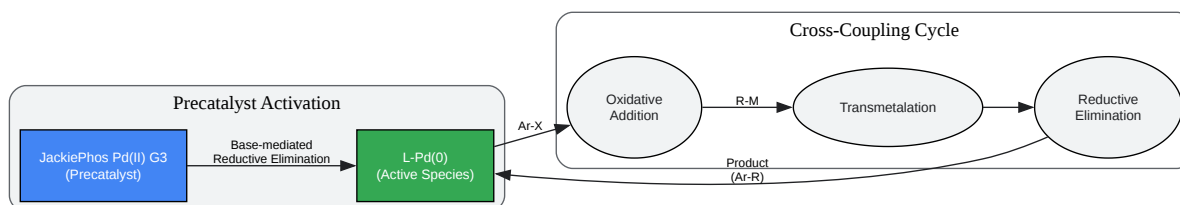
The catalyst's solubility is enhanced by the non-coordinating methanesulfonate anion, allowing for versatility in a range of reaction media.

Solvent	Solubility (mg/mL)
Tetrahydrofuran (THF)	25.4
N,N-Dimethylformamide (DMF)	18.9
Toluene	12.1

Mechanism of Action and Catalyst Activation

JackiePhos Pd G3 is a precatalyst that requires an initial activation step to enter the catalytic cycle. In the presence of a base, the G3 aminobiphenyl scaffold undergoes deprotonation and subsequent reductive elimination to generate the highly reactive, monoligated LPd(0) species (where L = JackiePhos). This active catalyst then proceeds through the canonical steps of a cross-coupling reaction: oxidative addition, transmetalation, and reductive elimination.

The JackiePhos ligand, a bulky and electron-rich biarylphosphine, is critical to the catalyst's efficacy. Its structural features, including 3,5-bis(trifluoromethyl)phenyl and triisopropylphenyl substituents, stabilize the palladium center throughout the catalytic cycle, promoting efficient bond formation and suppressing side reactions such as β -hydride elimination.



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Catalytic cycle of a generic cross-coupling reaction showing the activation of the G3 precatalyst.

Applications in Cross-Coupling Reactions

JackiePhos Pd G3 is a versatile catalyst effective for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. Its primary applications include:

- Stille Coupling: Formation of C-C bonds between organostannanes and organic halides.[\[4\]](#)
- Suzuki-Miyaura Coupling: Coupling of organoboron compounds with organic halides.[\[4\]](#)
- Buchwald-Hartwig Amination: Formation of C-N bonds between aryl halides and amines.[\[4\]](#)
- Negishi Coupling: Reaction of organozinc compounds with organic halides.[\[4\]](#)
- Hiyama Coupling: Coupling of organosilanes with organic halides.[\[4\]](#)
- Heck Reaction: Reaction of an unsaturated halide with an alkene.[\[4\]](#)
- Sonogashira Coupling: Coupling of terminal alkynes with aryl or vinyl halides.[\[4\]](#)

The catalyst has been successfully employed in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) like analogues of the HIV NNRTI Doravirine.

Experimental Protocols

The following section provides a detailed experimental protocol for a Stille cross-coupling reaction, adapted from the supplementary information of a study on the synthesis of Doravirine analogues. This serves as a representative example of the catalyst's application.

General Procedure for sp^2 - sp^3 Stille Cross-Coupling

This protocol outlines the coupling of an organostannane intermediate with various aryl halides.

Materials and Reagents:

- Organostannane intermediate (e.g., compound 5 from the cited literature)
- Aryl halide (bromide or iodide)
- **JackiePhos Pd G3** (or other specified Pd catalyst)
- Copper(I) Chloride (CuCl)
- Potassium Fluoride (KF)
- 1,4-Dioxane (anhydrous)
- Nitrogen or Argon gas for inert atmosphere

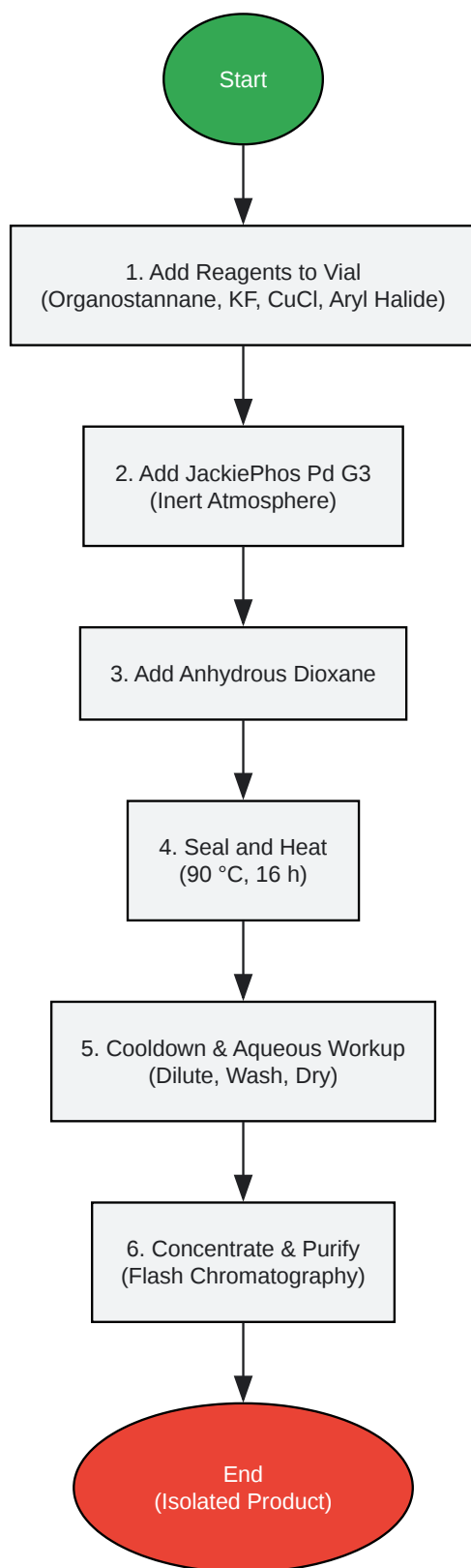
Experimental Setup:

- To a reaction vial, add the organostannane intermediate (25 mg, 1.0 equiv).
- Add potassium fluoride (2.0 equiv) and copper(I) chloride (2.0 equiv).
- Add the desired aryl halide (1.5 equiv).
- In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., **JackiePhos Pd G3**, 0.1 equiv).

- Add anhydrous 1,4-dioxane (400 μ L) to the vial.
- Seal the vial and place the reaction mixture in a preheated heating block at 90 °C.
- Stir the reaction for 16 hours.

Work-up and Purification:

- After 16 hours, cool the reaction mixture to room temperature.
- Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate).
- Wash the organic layer with water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Filter the mixture and concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

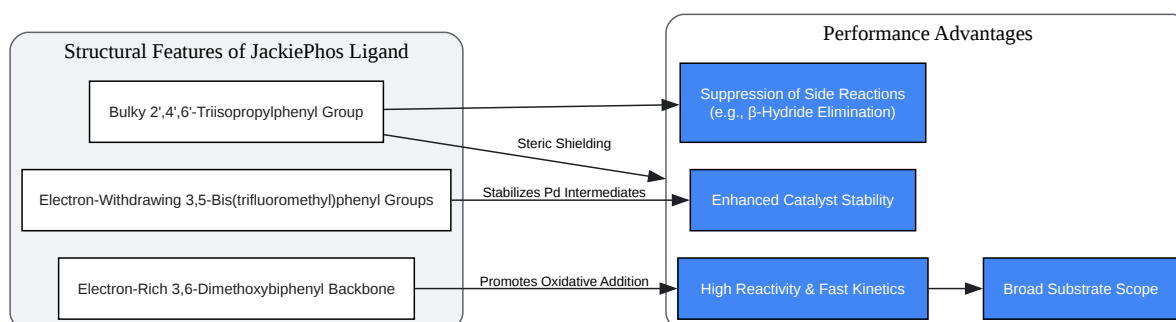


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General experimental workflow for a Stille cross-coupling reaction using **JackiePhos Pd G3**.

Structural Features and Performance Advantages

The superior performance of **JackiePhos Pd G3** is directly linked to the specific structural attributes of the JackiePhos ligand. The interplay between steric bulk and electronic properties confers significant advantages over earlier generation catalysts.



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Relationship between the structural features of the JackiePhos ligand and its catalytic advantages.

Conclusion

JackiePhos Pd G3 represents a significant advancement in palladium precatalyst technology. Its well-defined structure, high stability, and broad applicability make it an invaluable tool for the synthesis of complex organic molecules. The detailed protocols and mechanistic understanding provided in this guide are intended to empower researchers to effectively harness the capabilities of this powerful catalyst in their synthetic endeavors, ultimately accelerating discovery and development in chemistry and related sciences.

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References

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